![molecular formula C13H12FNO2S B2664736 4-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]-2-methyl-1,3-thiazole CAS No. 2411235-21-5](/img/structure/B2664736.png)
4-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]-2-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]-2-methyl-1,3-thiazole” is a complex organic molecule. It contains an oxirane (epoxide) group, a fluoro-substituted phenyl group, a methyl-substituted thiazole ring, and a methoxy group .
Synthesis Analysis
The synthesis of such compounds often involves the use of oxirane groups due to their intrinsic reactivity, making them valuable intermediates in the production of high added-value chemicals like pharmaceuticals . Oxiranes can be prepared efficiently, and their ability to undergo ring-opening reactions with different nucleophiles contributes to their synthetic value .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The oxirane group is a three-membered ring containing an oxygen atom, which is highly reactive. The phenyl group is a six-membered aromatic ring, which contributes to the stability and rigidity of the molecule. The thiazole ring is a five-membered ring containing both nitrogen and sulfur atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the oxirane group. Oxiranes are known to readily react with halides, carbon, nitrogen, oxygen, or sulfur nucleophiles . The ring-opening of epoxides by amines is an important route for the preparation of β-amino alcohols .Orientations Futures
Propriétés
IUPAC Name |
4-[3-fluoro-4-(oxiran-2-ylmethoxy)phenyl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-8-15-12(7-18-8)9-2-3-13(11(14)4-9)17-6-10-5-16-10/h2-4,7,10H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMMHZSMFFABFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]-2-methyl-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

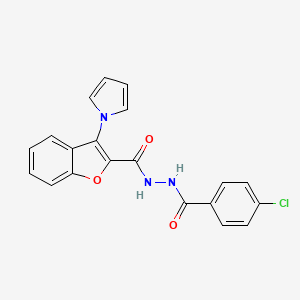
![5-((4-Benzylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2664656.png)
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2664659.png)
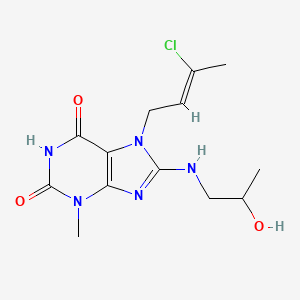
![N-(4-bromo-2-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2664662.png)
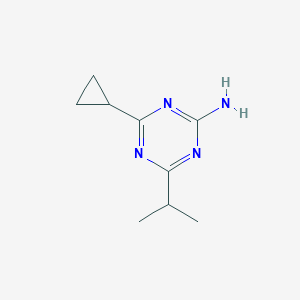
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2664666.png)
![Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2664668.png)
![N-[[6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]oxirane-2-carboxamide](/img/structure/B2664669.png)
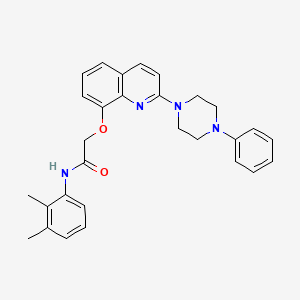
![tert-butyl N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)carbamate](/img/structure/B2664674.png)
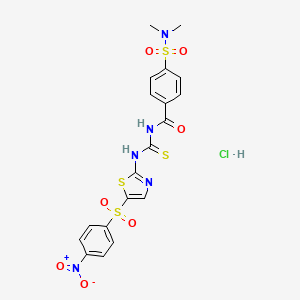
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2664676.png)